molecular formula C20H17N3O2 B11176343 2-methyl-N-[(2-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

2-methyl-N-[(2-methylphenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide

Cat. No.: B11176343
M. Wt: 331.4 g/mol
InChI Key: KFFSUFNLBUGDOS-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE is a complex organic compound with a unique structure that includes both benzamide and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 2-methylbenzoic acid with pyrimidin-2-ylamine under controlled conditions. The reaction is often catalyzed by a suitable base, such as triethylamine, and carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting normal cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-METHYLBENZOIC ACID: A precursor in the synthesis of the target compound.

    PYRIMIDIN-2-YLAMINE: Another precursor used in the synthesis.

    BENZAMIDE: A simpler analog with similar structural features.

Uniqueness

2-METHYL-N-(2-METHYLBENZOYL)-N-(PYRIMIDIN-2-YL)BENZAMIDE is unique due to its combined benzamide and pyrimidine structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O2

Molecular Weight

331.4 g/mol

IUPAC Name

2-methyl-N-(2-methylbenzoyl)-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C20H17N3O2/c1-14-8-3-5-10-16(14)18(24)23(20-21-12-7-13-22-20)19(25)17-11-6-4-9-15(17)2/h3-13H,1-2H3

InChI Key

KFFSUFNLBUGDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=NC=CC=N2)C(=O)C3=CC=CC=C3C

Origin of Product

United States

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